2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is known for its applications in synthetic chemistry, biological research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 6-(4-(dimethylamino)phenoxy)hexanoic acid. The reaction is carried out under controlled conditions, often using a base catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in various substituted compounds .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity. This inhibition is achieved through the formation of covalent bonds with amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl acrylate
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
- (2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 6-(4-(dimethylamino)phenoxy)hexanoate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective enzyme inhibition and complex molecule synthesis .
Properties
Molecular Formula |
C18H24N2O5 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[4-(dimethylamino)phenoxy]hexanoate |
InChI |
InChI=1S/C18H24N2O5/c1-19(2)14-7-9-15(10-8-14)24-13-5-3-4-6-18(23)25-20-16(21)11-12-17(20)22/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
STWRAIUIKIPGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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